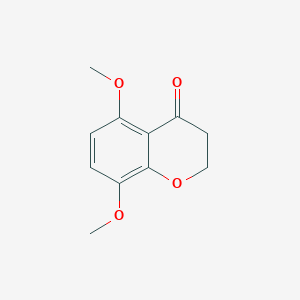
5,8-Dimethoxychroman-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,8-Dimethoxychroman-4-one is a naturally occurring compound found in various plants. It belongs to the class of chromanones, which are oxygen-containing heterocycles. This compound has garnered interest due to its unique chemical structure and potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5,8-Dimethoxychroman-4-one typically involves the ethoxymethylation of hydroxy- and methoxy-chroman-4-ones. For instance, 5,7-dimethoxychroman-4-one can be treated with ethoxymethyl chloride in the presence of anhydrous potassium carbonate and dry acetone at room temperature .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves optimizing the synthetic routes mentioned above to achieve higher yields and purity. This may include scaling up the reaction conditions and using advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions: 5,8-Dimethoxychroman-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: Commonly involves replacing hydrogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens or alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antioxidant and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of cosmetic products for skin and hair care
Wirkmechanismus
The mechanism of action of 5,8-Dimethoxychroman-4-one involves its interaction with various molecular targets and pathways. It may exert its effects by modulating enzyme activities, interacting with cellular receptors, or influencing gene expression. For instance, it has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
Vergleich Mit ähnlichen Verbindungen
Chroman-4-one: Lacks the methoxy groups present in 5,8-Dimethoxychroman-4-one.
Flavanones: Similar structure but with different functional groups.
Isoflavones: Possess a different arrangement of the aromatic rings.
Uniqueness: this compound is unique due to its specific methoxy substitutions at positions 5 and 8, which confer distinct chemical and biological properties. These substitutions can enhance its stability, solubility, and biological activity compared to other similar compounds .
Eigenschaften
Molekularformel |
C11H12O4 |
|---|---|
Molekulargewicht |
208.21 g/mol |
IUPAC-Name |
5,8-dimethoxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C11H12O4/c1-13-8-3-4-9(14-2)11-10(8)7(12)5-6-15-11/h3-4H,5-6H2,1-2H3 |
InChI-Schlüssel |
WPXJYXPRVRLVAL-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C2C(=O)CCOC2=C(C=C1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![((2R,3R,5R)-3-(Benzoyloxy)-5-(4-chloro-7H-pyrrolo[2,3-D]pyrimidin-7-YL)-4,4-difluorotetrahydrofuran-2-YL)methyl benzoate](/img/structure/B13034041.png)

![3-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid](/img/structure/B13034049.png)
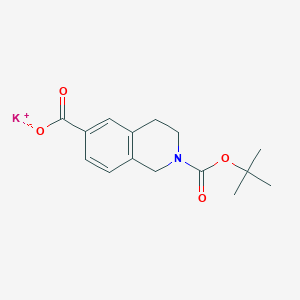
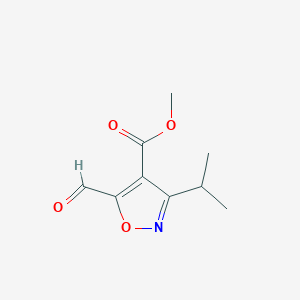
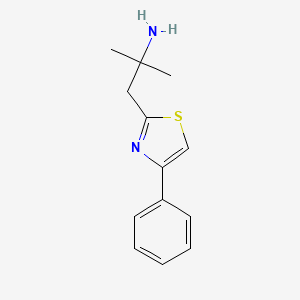
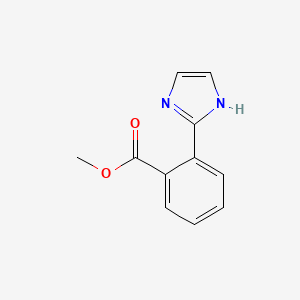
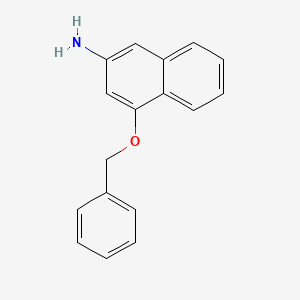

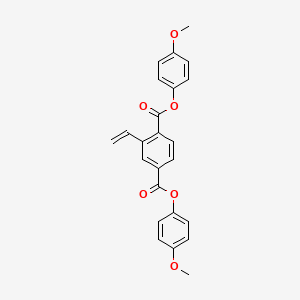
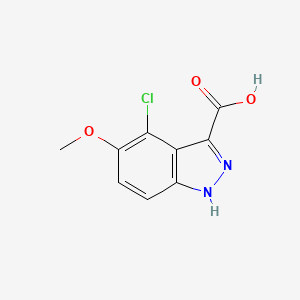
![2-Bromo-5,6-dihydro-1H-pyrrolo[2,3-c]pyridin-7(4H)-one](/img/structure/B13034118.png)
